molecular formula C24H34INO B13744569 (5-Benzoyl-5-phenylpentyl)triethylammonium iodide CAS No. 38940-51-1

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide

Cat. No.: B13744569
CAS No.: 38940-51-1
M. Wt: 479.4 g/mol
InChI Key: FXDHBUYBUCTBQD-UHFFFAOYSA-M
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Description

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium salt characterized by a pentyl backbone substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅-) groups at the 5-position, coupled with a triethylammonium (N⁺(C₂H₅)₃) moiety and an iodide counterion. Its molecular formula is C₂₇H₃₀INO₂, combining aromatic, carbonyl, and charged functional groups. The compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or deprotection under controlled acidic conditions (e.g., using dilute HCOOH to minimize side reactions) .

Properties

CAS No.

38940-51-1

Molecular Formula

C24H34INO

Molecular Weight

479.4 g/mol

IUPAC Name

triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide

InChI

InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

FXDHBUYBUCTBQD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Key Substituents Ammonium Group Physicochemical Properties
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide C₂₇H₃₀INO₂ 5-Benzoyl, 5-phenyl Triethylammonium High polarity, moderate solubility
(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide C₂₀H₂₆NO₂⁺I⁻ 5,5-Diphenyl, 4-oxo, 5-hydroxy Trimethylammonium Lower molar volume (ΔV = −45.6 cm³/mol)
Acetylcholine analogues (e.g., triethylammonium-substituted) Variable Ester/methylene/ether chains Triethylammonium Reduced basicity vs. trimethylammonium

Key Differences:

  • Ammonium Group Effects : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol (observed in esters/ketones) . This steric bulk may reduce membrane permeability compared to trimethylammonium analogues.
  • Basicity : Triethylammonium derivatives exhibit lower basicity than trimethylammonium counterparts due to electronic and conformational differences (e.g., trans vs. gauche configurations in ethoxyethyl derivatives) .

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